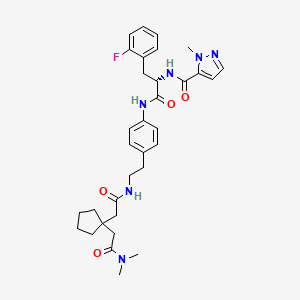

IL-17A antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[4-[2-[[2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]acetyl]amino]ethyl]anilino]-3-(2-fluorophenyl)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41FN6O4/c1-39(2)30(42)22-33(16-6-7-17-33)21-29(41)35-18-14-23-10-12-25(13-11-23)37-31(43)27(20-24-8-4-5-9-26(24)34)38-32(44)28-15-19-36-40(28)3/h4-5,8-13,15,19,27H,6-7,14,16-18,20-22H2,1-3H3,(H,35,41)(H,37,43)(H,38,44)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXSIAIHJZTCV-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CCNC(=O)CC4(CCCC4)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IL-17A antagonist 1 mechanism of action in autoimmune disease

An In-depth Technical Guide on the Mechanism of Action of IL-17A Antagonists in Autoimmune Disease

Introduction: The IL-17A Axis in Autoimmunity

Interleukin-17A (IL-17A) is a potent, pro-inflammatory cytokine that has been identified as a key driver in the pathogenesis of numerous autoimmune diseases.[1][2] It is the signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells critical for host defense against extracellular bacteria and fungi.[2][3][4] However, the dysregulation of Th17 responses and the subsequent overproduction of IL-17A are strongly implicated in the pathology of a range of autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.

IL-17A exerts its pro-inflammatory effects by acting on various cell types, such as epithelial cells, fibroblasts, and endothelial cells. This interaction stimulates the production of other inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8, CCL20), and matrix metalloproteinases. These molecules, in turn, recruit and activate immune cells, particularly neutrophils, to sites of inflammation, perpetuating a cycle of chronic inflammation and leading to the tissue damage characteristic of autoimmune diseases. Given its central role in these pathologies, the IL-17A pathway has become a primary target for therapeutic intervention.

The IL-17A Signaling Pathway

The biological effects of IL-17A are mediated through its interaction with a cell surface receptor complex. This complex is a heterodimer composed of two subunits: Interleukin-17 Receptor A (IL-17RA) and Interleukin-17 Receptor C (IL-17RC). The binding of IL-17A to this receptor initiates a downstream signaling cascade that is crucial for its pro-inflammatory functions.

-

Receptor Binding and Adaptor Recruitment: Upon IL-17A binding, the IL-17RA and IL-17RC subunits undergo a conformational change. This change facilitates the recruitment of an essential intracellular adaptor protein known as Act1 (NF-κB activator 1).

-

Downstream Signaling Activation: Act1 serves as a scaffold, recruiting other signaling molecules to the receptor complex. A key recruited protein is TNF receptor-associated factor 6 (TRAF6). The Act1-TRAF6 interaction is critical for the activation of two major downstream signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of TRAF6 leads to the phosphorylation and activation of TGF-β-activated kinase (TAK) 1, which in turn activates the IκB kinase (IKK) complex. This results in the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The signaling cascade also activates MAPK pathways, including p38, ERK, and JNK. These pathways further contribute to the expression and stability of inflammatory messenger RNAs.

-

-

Gene Expression: The culmination of this signaling is the robust transcription and expression of a wide array of pro-inflammatory genes, including cytokines (IL-6), chemokines (CXCL1, CXCL8, CCL20), antimicrobial peptides (β-defensins), and matrix metalloproteinases, which collectively drive the inflammatory pathology.

Mechanism of Action of IL-17A Antagonists

IL-17A antagonists are biologic drugs, specifically monoclonal antibodies, designed to neutralize the activity of the IL-17A pathway. They achieve this through two primary mechanisms, effectively abrogating the downstream signaling cascade and dampening the inflammatory response.

-

Direct Neutralization of IL-17A (Ligand Blockade): This is the mechanism employed by antagonists such as Secukinumab and Ixekizumab . These are human or humanized monoclonal antibodies that bind with high affinity and specificity to the IL-17A cytokine itself. By binding to IL-17A, they sterically hinder its interaction with the IL-17RA/RC receptor complex. This prevents the initiation of the signaling cascade, leading to a reduction in the production of pro-inflammatory molecules.

-

Blockade of the IL-17 Receptor (Receptor Blockade): This mechanism is utilized by Brodalumab . Brodalumab is a human monoclonal antibody that targets and binds to the IL-17RA subunit of the receptor complex. By occupying the receptor, brodalumab prevents IL-17A, as well as other IL-17 family members that signal through IL-17RA (like IL-17F and IL-17E), from binding and activating the receptor. This results in a broader blockade of the IL-17 signaling axis.

References

The Role of the IL-17A Signaling Pathway in Psoriasis Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory skin disorder defined by epidermal hyperproliferation, abnormal keratinocyte differentiation, and significant inflammatory infiltrates.[1] Decades of research have pivoted from a model of a simple keratinocyte proliferative disorder to a nuanced understanding of a complex immunological imbalance.[2] At the heart of this pathology lies the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis, with Interleukin-17A (IL-17A) acting as the principal effector cytokine.[1] IL-17A, produced by adaptive and innate immune cells, directly targets keratinocytes, inducing a vicious cycle of inflammation and proliferation that manifests as psoriatic plaques.[3][4] The unprecedented clinical success of therapies specifically targeting IL-17A or its receptor has unequivocally validated its central role in psoriasis pathogenesis, revolutionizing treatment for moderate-to-severe disease. This guide provides an in-depth examination of the IL-17A signaling pathway, its cellular and molecular consequences in the skin, and the key experimental methodologies used to elucidate its function.

The IL-23/Th17 Axis and Cellular Sources of IL-17A

The development of psoriasis is largely driven by the IL-23/Th17 axis. In genetically susceptible individuals, environmental triggers activate myeloid dendritic cells, which produce IL-23. This cytokine is critical for the expansion, survival, and pathogenic function of IL-17-producing T cell populations. While Th17 cells are a major source of IL-17A, the cellular landscape of psoriasis is complex, with multiple immune cell types contributing to the cytokine milieu.

Key IL-17A Producing Cells in Psoriatic Lesions:

-

T helper 17 (Th17) cells: A primary adaptive immune source of IL-17A.

-

Cytotoxic T (Tc17) cells: CD8+ T cells capable of producing IL-17A.

-

γδ T cells: A potent innate immune source of IL-17A in the skin.

-

Innate Lymphoid Cells (ILC3s): Contribute to the innate production of IL-17A.

-

Neutrophils and Mast Cells: Also capable of producing IL-17A, contributing to the inflammatory infiltrate.

The IL-17A Signaling Pathway in Keratinocytes

IL-17A, a homodimeric cytokine, exerts its biological effects by binding to a heterodimeric receptor complex on the surface of target cells, most notably keratinocytes. This complex is composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits. Ligand binding initiates a downstream signaling cascade that is central to psoriatic inflammation.

The key intracellular events are as follows:

-

Receptor Binding and Act1 Recruitment: IL-17A binding to the IL-17RA/RC complex induces a conformational change that leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1, also known as TRAF3IP2). This interaction occurs via conserved SEFIR domains in both the receptor cytoplasmic tail and Act1.

-

TRAF6 Recruitment and Ubiquitination: Act1 serves as a scaffold to recruit TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. Act1 itself possesses E3 ligase activity and, in conjunction with other enzymes, mediates the K63-linked polyubiquitination of TRAF6.

-

Downstream Kinase Activation: Polyubiquitinated TRAF6 acts as a platform to recruit and activate downstream kinase complexes, including the TGFβ-activated kinase 1 (TAK1) complex.

-

NF-κB and MAPK Activation: Activation of TAK1 leads to the phosphorylation and activation of two major pro-inflammatory signaling pathways:

-

NF-κB Pathway: The IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of IκBα. This releases the p50/p65 NF-κB dimers, allowing them to translocate to the nucleus and initiate gene transcription.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are also activated.

-

-

Gene Transcription and mRNA Stabilization: Nuclear translocation of transcription factors like NF-κB and AP-1 (activated by MAPKs) drives the expression of a wide array of pro-inflammatory genes. Additionally, the IL-17A pathway, via Act1, can control post-transcriptional events by increasing the stability of target mRNAs, amplifying the inflammatory response.

References

The Discovery and Development of IL-17A Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. Primarily produced by T helper 17 (Th17) cells, IL-17A is a potent pro-inflammatory mediator that drives tissue inflammation and damage.[1] Its central role in these disease processes has made the IL-17A pathway a prime target for therapeutic intervention, leading to the successful development of a new class of biologic drugs: the IL-17A antagonists. This technical guide provides a comprehensive overview of the discovery and development process of these transformative therapies, from initial target identification to clinical validation.

The IL-17A Signaling Pathway

The biological effects of IL-17A are initiated by its binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). This interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and the MAPK pathway, culminating in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases that mediate inflammation and tissue damage.[2]

Mechanism of Action of IL-17A Antagonists

The primary mechanism of action for most IL-17A antagonists is the direct neutralization of the IL-17A cytokine. These antagonists are typically monoclonal antibodies that bind with high affinity and specificity to IL-17A, preventing it from interacting with its receptor complex. Another strategy involves targeting the IL-17RA subunit of the receptor, which blocks the binding of not only IL-17A but also other IL-17 family members that utilize this receptor subunit, such as IL-17F.

Preclinical Development

The preclinical development of IL-17A antagonists involves a series of in vitro and in vivo studies to assess their potency, specificity, and efficacy.

Key In Vitro Experimental Protocols

1. In Vitro Th17 Cell Differentiation

-

Objective: To generate Th17 cells from naive CD4+ T cells to study the effects of antagonists on IL-17A production.

-

Methodology:

-

Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or mouse spleens using magnetic-activated cell sorting (MACS).

-

Culture the naive CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

Coat culture plates with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

-

Add a cocktail of polarizing cytokines to the culture medium, typically including TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies to inhibit other T helper cell fates.[3]

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Confirm Th17 differentiation by intracellular staining for IL-17A and the transcription factor RORγt using flow cytometry, or by measuring IL-17A secretion in the culture supernatant by ELISA.[4]

-

2. Cell-Based Neutralization Assay

-

Objective: To determine the ability of an IL-17A antagonist to inhibit IL-17A-induced cytokine production.

-

Methodology:

-

Seed a responsive cell line, such as human dermal fibroblasts or HEK293 cells, in a 96-well plate.

-

Prepare serial dilutions of the test antagonist.

-

Pre-incubate recombinant human IL-17A with the antagonist dilutions for 1-2 hours at 37°C.

-

Add the IL-17A/antagonist mixtures to the cells and incubate for 24-48 hours.

-

Collect the cell culture supernatant and measure the concentration of an IL-17A-induced cytokine, such as IL-6 or CXCL1, using an ELISA kit.

-

Calculate the half-maximal inhibitory concentration (IC50) of the antagonist.

-

Key In Vivo Experimental Models

1. Imiquimod-Induced Psoriasis Mouse Model

-

Objective: To evaluate the in vivo efficacy of an IL-17A antagonist in a model of psoriasis-like skin inflammation.

-

Methodology:

-

Use 8-12 week old BALB/c or C57BL/6 mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Administer the IL-17A antagonist (e.g., via intraperitoneal injection) at a predetermined dosing schedule, either prophylactically or therapeutically.

-

Monitor disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).

-

At the end of the study, collect skin tissue for histological analysis (H&E staining to assess epidermal thickness and inflammatory infiltrate) and for measuring cytokine levels (e.g., IL-17A, IL-23) by qPCR or ELISA.

-

2. Collagen-Induced Arthritis (CIA) Mouse Model

-

Objective: To assess the efficacy of an IL-17A antagonist in a model of inflammatory arthritis.

-

Methodology:

-

Use susceptible mouse strains such as DBA/1J.

-

Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization of the collagen-CFA emulsion intradermally at the base of the tail.

-

After 21 days, administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Monitor the mice for the onset and severity of arthritis, typically starting around day 24-28. Score the paws for signs of inflammation (redness, swelling).

-

Administer the IL-17A antagonist and evaluate its effect on the arthritis score and joint histology.

-

Clinical Development

The clinical development of IL-17A antagonists involves a series of phased clinical trials to establish their safety, efficacy, and optimal dosing in humans.

Pharmacokinetics of Approved IL-17A Antagonists

The pharmacokinetic profiles of the approved monoclonal antibody-based IL-17A antagonists are characterized by slow absorption after subcutaneous administration and long elimination half-lives, which allows for infrequent dosing.

| Parameter | Secukinumab | Ixekizumab | Brodalumab | Bimekizumab |

| Target | IL-17A | IL-17A | IL-17RA | IL-17A & IL-17F |

| Tmax (days) | ~6 | 5-8 | 3-4 | 3-4 |

| Bioavailability | ~73% | 55-77% | ~55% | ~70% |

| Half-life (days) | 22-31 | 13 | 10.9 | 23 |

| Clearance (L/day) | 0.19 | 0.39 | 0.29 | 0.36 |

Note: Pharmacokinetic parameters can vary based on patient-specific factors such as body weight. Data compiled from multiple sources.

Pivotal Phase 3 Clinical Trials

The efficacy and safety of IL-17A antagonists have been robustly demonstrated in numerous Phase 3 clinical trials for moderate-to-severe plaque psoriasis. The primary endpoints in these trials are typically the proportion of patients achieving a 75% (PASI 75) and 90% (PASI 90) reduction in the Psoriasis Area and Severity Index score, and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 12 or 16.

Summary of Efficacy and Safety from Pivotal Phase 3 Trials (Psoriasis)

| Drug (Pivotal Trials) | Primary Endpoint (Week 12/16) | Key Efficacy Outcomes | Common Adverse Events |

| Secukinumab (ERASURE, FIXTURE) | PASI 75, IGA 0/1 | PASI 75: 77-82% PASI 90: 54-59% | Nasopharyngitis, upper respiratory tract infection, headache |

| Ixekizumab (UNCOVER-1, -2, -3) | PASI 75, sIGA 0/1 | PASI 75: 87-90% PASI 90: 68-71% | Injection site reactions, upper respiratory tract infections, nasopharyngitis |

| Brodalumab (AMAGINE-1, -2, -3) | PASI 75, sIGA 0/1 | PASI 75: 83-86% PASI 100: 37-44% | Arthralgia, headache, fatigue, diarrhea, oropharyngeal pain |

| Bimekizumab (BE VIVID, BE READY) | PASI 90, IGA 0/1 | PASI 90: 85-91% PASI 100: 59-68% | Nasopharyngitis, oral candidiasis, upper respiratory tract infection |

Note: Efficacy and safety data are based on the primary analysis of the pivotal trials and may vary in different patient populations and long-term extensions. Direct comparisons between trials should be made with caution due to differences in study design and patient populations.

Conclusion

The discovery and development of IL-17A antagonists represent a landmark achievement in the treatment of autoimmune diseases. Through a rigorous process of target validation, preclinical modeling, and extensive clinical trials, these highly specific biologic therapies have demonstrated profound efficacy and a manageable safety profile. By neutralizing a key driver of inflammation, IL-17A antagonists have significantly improved the standard of care and quality of life for countless patients. The continued exploration of the IL-17 pathway and the development of novel antagonists hold promise for further advancements in the management of these chronic and debilitating conditions.

References

- 1. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 2. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [en.bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. antbioinc.com [antbioinc.com]

Unveiling the Preclinical Power of IL-17A Antagonism in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the compelling preclinical evidence supporting the therapeutic targeting of Interleukin-17A (IL-17A) in rheumatoid arthritis (RA). We delve into the core data from key animal models, provide detailed experimental methodologies for robust study replication, and visualize the intricate signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals navigating the landscape of novel RA therapeutics.

The Central Role of IL-17A in Rheumatoid Arthritis Pathogenesis

Interleukin-17A, a signature cytokine of T helper 17 (Th17) cells, has emerged as a pivotal player in the inflammatory cascade of rheumatoid arthritis.[1] Its elevated presence in the synovial fluid and tissue of RA patients is not merely a correlation but a direct driver of the hallmark pathologies of the disease: synovial inflammation (synovitis), cartilage degradation, and bone erosion.[2] IL-17A exerts its pro-inflammatory effects by stimulating synovial fibroblasts, chondrocytes, and osteoclasts to produce a battery of inflammatory mediators, including other cytokines (such as IL-6), chemokines, and matrix metalloproteinases (MMPs).[1][2] A critical aspect of IL-17A's pathogenic role is its synergistic action with other pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), which amplifies the inflammatory response and joint destruction.[3]

The robust body of preclinical evidence, primarily from rodent models of collagen-induced arthritis (CIA), unequivocally demonstrates that blocking the IL-17A pathway can significantly ameliorate disease severity. This has paved the way for the clinical development of several IL-17A antagonists.

Quantitative Efficacy of IL-17A Antagonists in Preclinical Models

The efficacy of IL-17A blockade has been extensively evaluated in the collagen-induced arthritis (CIA) model, a well-established and widely accepted animal model that recapitulates many of the immunological and pathological features of human RA. The following tables summarize the quantitative data from key preclinical studies, showcasing the impact of IL-17A antagonism on various disease parameters.

| Treatment Group | Mean Clinical Arthritis Score (± SEM) | Reference |

| Isotype Control (mouse IgG1) | 8.5 ± 0.5 | |

| Anti-IL-17A mAb (mAb 3-784-9) | 3.5 ± 0.6 | |

| Isotype Control (rat IgG2a) | 8.2 ± 0.7 | |

| Anti-IL-17A mAb (mAb 421) | 4.0 ± 0.8 | |

| p < 0.05 compared to isotype control |

| Treatment Group | Disease Incidence (%) | Mean Disease Severity Score (± SEM) | Reference |

| Isotype Control | ~90% | 2.8 ± 0.3 | |

| Anti-IL-17A Antibody | ~60% | 1.5 ± 0.2** | |

| *p < 0.01 compared to isotype control |

| Treatment Group | Inflammation Score (0-4) (± SEM) | Bone Erosion Score (0-5) (± SEM) | Proteoglycan Loss Score (0-3) (± SEM) | Reference |

| Isotype Control (mouse IgG1) | 3.0 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 | |

| Anti-IL-17A mAb (mAb 3-784-9) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.3 | |

| Isotype Control (rat IgG2a) | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.3 ± 0.3 | |

| Anti-IL-17A mAb (mAb 421) | 1.7 ± 0.4 | 1.4 ± 0.3 | 1.2 ± 0.4 | |

| p < 0.05 compared to isotype control |

| Treatment Group | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Reference |

| Isotype Control | High | High | |

| Anti-IL-17A mAb | Significantly Reduced | Significantly Reduced | |

| Anti-TNFα mAb | Reduced | Reduced | |

| Anti-IL-17A + Anti-TNFα mAbs | More Significant Reduction | More Significant Reduction |

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed methodologies for the key experiments cited in the preclinical evaluation of IL-17A antagonists in rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol outlines the induction and assessment of the most commonly used animal model for RA.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or Chicken Type II Collagen

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Preparation of Emulsion: Prepare an emulsion of Type II collagen in CFA (for the primary immunization) and IFA (for the booster immunization) to a final concentration of 1-2 mg/mL of collagen.

-

Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

Clinical Assessment: Beginning on day 21, monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4, where:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle or digits.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.

-

-

Therapeutic Intervention: Administration of the IL-17A antagonist or vehicle control can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

Histological Evaluation of Arthritic Joints

Histopathological analysis provides a semi-quantitative assessment of joint inflammation, cartilage destruction, and bone erosion.

Procedure:

-

Tissue Collection and Preparation: At the termination of the experiment, euthanize the mice and dissect the hind paws. Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

-

Decalcification: Decalcify the fixed tissues in a suitable decalcifying solution (e.g., 5% formic acid or EDTA-based solutions) until the bones are pliable.

-

Paraffin Embedding and Sectioning: Process the decalcified tissues through a series of graded alcohols and xylene, and embed in paraffin. Cut 5 µm sections using a microtome.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: To assess synovial inflammation (synovitis) by evaluating the infiltration of inflammatory cells and synovial lining thickness.

-

Safranin-O or Toluidine Blue Staining: To visualize cartilage and assess proteoglycan loss (indicated by loss of red/purple staining) and cartilage erosion.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify osteoclasts and assess bone erosion.

-

-

Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone resorption, typically on a scale of 0 to 5 for each parameter.

Measurement of Cytokine Levels

Quantification of pro-inflammatory cytokines in serum or joint homogenates provides a measure of the systemic and local inflammatory response.

Procedure:

-

Sample Collection: Collect blood via cardiac puncture or from the tail vein and process to obtain serum. Alternatively, dissect the joints, homogenize the tissue in a suitable lysis buffer, and centrifuge to collect the supernatant.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits to quantify the concentration of specific cytokines, such as IL-1β and IL-6, according to the manufacturer's instructions.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental processes, we have generated diagrams using the DOT language.

IL-17A Signaling Pathway in Synovial Fibroblasts

Caption: IL-17A signaling cascade in synovial fibroblasts.

Experimental Workflow for Preclinical Evaluation of IL-17A Antagonists

Caption: Preclinical evaluation workflow for IL-17A antagonists.

Conclusion

The preclinical evidence strongly supports the targeting of IL-17A as a viable and effective therapeutic strategy for rheumatoid arthritis. Data from well-established animal models consistently demonstrate that IL-17A antagonists can significantly reduce joint inflammation, cartilage degradation, and bone erosion. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel IL-17A-targeted therapies. As our understanding of the intricate molecular pathways in RA deepens, so too will our ability to refine and optimize these promising therapeutic interventions.

References

- 1. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IL-17A Antagonism on Th17 Cell Differentiation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) is a signature cytokine of T helper 17 (Th17) cells and a key mediator of inflammation in various autoimmune diseases. Consequently, therapeutic strategies targeting the IL-17A pathway have become a cornerstone in the management of these conditions. This technical guide provides a comprehensive overview of IL-17A antagonists, their mechanisms of action, and their effects on Th17 cell differentiation. We will delve into the critical signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the in vitro assessment of these biological agents.

Introduction to Th17 Cells and IL-17A

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. These cells are crucial for host defense against extracellular pathogens, such as fungi and bacteria. However, their dysregulation is a central pathogenic driver in numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.

IL-17A, a homodimeric glycoprotein, is the most extensively studied member of the IL-17 family. It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types, including keratinocytes, fibroblasts, and synoviocytes. This ligand-receptor interaction triggers downstream signaling cascades that amplify inflammation.

Th17 Cell Differentiation Pathway

The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of transcription factors. The key steps are outlined below:

-

Initiation: The presence of transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6) is critical for initiating Th17 differentiation.

-

Signal Transduction: IL-6 binding to its receptor activates the JAK2/STAT3 signaling pathway, leading to the phosphorylation of STAT3. Simultaneously, TGF-β signaling results in the phosphorylation of SMAD2.[1]

-

Transcriptional Activation: Phosphorylated STAT3 and SMAD2 translocate to the nucleus, where they, in conjunction with the master transcription factor RAR-related orphan receptor gamma t (RORγt), bind to the IL17A promoter, initiating its transcription.[1]

-

Amplification and Stabilization: Interleukin-21 (IL-21), produced by Th17 cells, acts in an autocrine manner to promote their proliferation and differentiation. Interleukin-23 (IL-23) is crucial for the stabilization and expansion of the Th17 phenotype.[2]

Mechanism of Action of IL-17A Antagonists

IL-17A antagonists are primarily monoclonal antibodies that function by either directly neutralizing the IL-17A cytokine or by blocking its receptor.

-

Direct IL-17A Neutralization: Antibodies like secukinumab and ixekizumab bind with high affinity to IL-17A, preventing it from interacting with its receptor complex (IL-17RA/IL-17RC).[3][4] This sequestration of IL-17A effectively inhibits the downstream inflammatory cascade.

-

Receptor Blockade: Brodalumab, on the other hand, is a monoclonal antibody that targets and binds to the IL-17 receptor A (IL-17RA) subunit. By blocking the receptor, brodalumab prevents multiple IL-17 family members (including IL-17A, IL-17F, and IL-17C) from binding and initiating pro-inflammatory signaling.

References

- 1. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The IL-23/IL-17 Axis: A Pivotal Pathway in Autoimmunity and the Therapeutic Promise of IL-17A Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Interleukin-23/Interleukin-17 (IL-23/IL-17) axis, a critical signaling pathway implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. We will delve into the molecular mechanisms of this pathway, its role in disease, and the development and application of IL-17A antagonists as a revolutionary therapeutic strategy. This guide offers detailed experimental protocols, quantitative clinical trial data for key IL-17A inhibitors, and visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of this complex system.

The Core of the IL-23/IL-17 Axis: A Pro-Inflammatory Cascade

The IL-23/IL-17 axis is a central driver of inflammation, primarily orchestrated by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells.[1] Dysregulation of this pathway is a hallmark of various autoimmune disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2]

IL-23: The Master Regulator

Produced by activated macrophages and dendritic cells, IL-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[3] IL-23 plays a crucial role in the expansion and stabilization of the Th17 cell population.[4] Upon binding to its receptor (IL-23R) on Th17 cells, IL-23 activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT3. This, in turn, promotes the expression of the master transcriptional regulator of Th17 cells, RORγt (retinoid-related orphan receptor gamma t).

IL-17A: The Key Effector Cytokine

Th17 cells are the primary producers of IL-17A, the signature cytokine of this axis. IL-17A is a potent pro-inflammatory cytokine that acts on a wide array of cells, including epithelial cells, endothelial cells, and fibroblasts. It binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC. This binding initiates a downstream signaling cascade that activates key transcription factors such as NF-κB and MAPKs, leading to the production of a host of inflammatory mediators, including:

-

Cytokines: IL-6, TNF-α

-

Chemokines: CXCL1, CXCL8, CCL20, which are potent chemoattractants for neutrophils and other immune cells.

-

Matrix Metalloproteinases (MMPs): Enzymes that contribute to tissue destruction.

This cascade of inflammatory events leads to the characteristic tissue inflammation and damage observed in autoimmune diseases.

Visualizing the IL-23/IL-17 Signaling Pathway

The following diagram illustrates the key steps in the IL-23/IL-17 signaling pathway, from the activation of antigen-presenting cells to the downstream effects of IL-17A.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Clinical Trial of Ixekizumab for Psoriatic Arthritis Shows Positive Results - The Rheumatologist [the-rheumatologist.org]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

The Impact of IL-17A Antagonism on Downstream Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells, and plays a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases. Its potent pro-inflammatory effects are mediated through the induction of a cascade of downstream cytokines, chemokines, and other inflammatory mediators. This has led to the development of a new class of biologic therapies—IL-17A antagonists—that have shown significant efficacy in treating conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. This technical guide provides an in-depth analysis of the impact of IL-17A antagonists on the production of these downstream signaling molecules, offering a detailed overview of the mechanism of action, quantitative data from clinical studies, and comprehensive experimental protocols for researchers in the field.

Mechanism of Action of IL-17A Antagonists

IL-17A antagonists function by disrupting the IL-17A signaling pathway. This is primarily achieved through two distinct mechanisms:

-

Direct Neutralization of IL-17A: Monoclonal antibodies such as secukinumab and ixekizumab are designed to directly bind to the IL-17A cytokine with high affinity and specificity. This binding prevents IL-17A from interacting with its cell surface receptor complex, thereby neutralizing its biological activity.

-

Receptor Blockade: Brodalumab , on the other hand, is a monoclonal antibody that targets the IL-17 receptor A (IL-17RA) subunit. By binding to the receptor, brodalumab blocks the signaling of not only IL-17A but also other members of the IL-17 family that utilize this receptor subunit, such as IL-17F and IL-17C.

By inhibiting the initial step of the signaling cascade, these antagonists effectively suppress the downstream production of a host of pro-inflammatory molecules, leading to a reduction in inflammation and amelioration of disease symptoms.

IL-17A Signaling Pathway

The binding of IL-17A to its receptor complex initiates a series of intracellular events that culminate in the transcription of genes encoding for various inflammatory mediators. The following diagram illustrates the key components of this signaling pathway.

Impact on Downstream Cytokine Production

Treatment with IL-17A antagonists leads to a significant reduction in the levels of various downstream pro-inflammatory cytokines and chemokines. This effect has been demonstrated in numerous clinical trials across different inflammatory conditions.

Secukinumab

Studies in patients with moderate-to-severe psoriasis have shown that treatment with secukinumab leads to a significant decrease in the serum levels of several key cytokines.[1][2][3] The following table summarizes the quantitative changes in serum cytokine levels observed in a study of psoriasis patients before and after treatment with secukinumab.[2][3]

| Cytokine | Baseline (pg/mL) (Mean ± SD) | Post-treatment (pg/mL) (Mean ± SD) | p-value |

| IL-6 | 4.5 ± 2.1 | 2.1 ± 1.5 | < 0.05 |

| GROα | 150.2 ± 55.8 | 80.5 ± 30.2 | < 0.05 |

| VEGF-A | 85.6 ± 35.4 | 45.3 ± 20.1 | < 0.05 |

| IFN-γ | 12.3 ± 5.6 | 6.1 ± 3.2 | < 0.05 |

| TNF-α | 8.9 ± 4.2 | 4.3 ± 2.5 | < 0.05 |

| IL-17A | 15.2 ± 7.8 | 7.1 ± 4.3 | < 0.05 |

| IL-23 | 25.8 ± 12.4 | 12.3 ± 6.8 | < 0.05 |

Table 1: Changes in Serum Cytokine Levels in Psoriasis Patients Treated with Secukinumab. Data are representative values from published studies.

Ixekizumab and Brodalumab

While extensive quantitative data on serum cytokine changes for ixekizumab and brodalumab are not as readily available in the public domain as for secukinumab, clinical studies have consistently demonstrated their efficacy in reducing the clinical signs of inflammation, which is a direct consequence of decreased pro-inflammatory cytokine activity. Studies have shown that treatment with these antagonists leads to a reduction in tissue expression of IL-17A and other inflammatory mediators in psoriatic lesions. Research indicates that biological therapies, including those targeting the IL-17 pathway, result in an amelioration of TNF-α, IL-23, and IL-17F levels.

| IL-17A Antagonist | Condition | Effect on Downstream Cytokines |

| Ixekizumab | Psoriasis, Psoriatic Arthritis | Significant reduction in inflammatory mediators in psoriatic lesions. |

| Brodalumab | Psoriasis, Psoriatic Arthritis | Blocks the action of multiple pro-inflammatory cytokines of the IL-17 family. Induces a reduction in pro-inflammatory mediators such as IL-6 and GROα. |

Table 2: Summary of the Impact of Ixekizumab and Brodalumab on Downstream Cytokine Production.

Experimental Workflow for Assessing Cytokine Modulation

The following diagram outlines a typical experimental workflow for evaluating the effect of an IL-17A antagonist on cytokine production in a research setting.

Detailed Experimental Protocols

Quantification of Serum Cytokines using ELISA

This protocol provides a general framework for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific cytokine (e.g., IL-6) in human serum.

Materials:

-

Human IL-6 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, and other necessary reagents)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and sterile tips

-

Distilled or deionized water

-

Vortex mixer

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents and standards as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Perform serial dilutions of the provided cytokine standard to create a standard curve. A typical range for an IL-6 standard curve might be from 1000 pg/mL down to 15.6 pg/mL.

-

Sample Preparation: Centrifuge blood samples to separate serum. If not used immediately, aliquot and store serum at -80°C. Thaw samples on ice before use and dilute as necessary with Assay Diluent.

-

Assay Procedure: a. Add 100 µL of standards, samples, and controls to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature). c. Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. d. Add 100 µL of the biotinylated detection antibody to each well. e. Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at room temperature). f. Wash the plate as in step 4c. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover the plate and incubate for the time and temperature specified in the kit manual (typically 30 minutes at room temperature). i. Wash the plate as in step 4c. j. Add 100 µL of Substrate Solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops. k. Add 50 µL of Stop Solution to each well to stop the reaction.

-

Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Subtract the absorbance of the blank wells from the absorbance of all other wells. c. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. d. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Analysis of Intracellular Cytokine Production by Flow Cytometry

This protocol describes the general steps for stimulating peripheral blood mononuclear cells (PBMCs) and staining for intracellular cytokines to be analyzed by flow cytometry.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A)

-

Flow cytometer

-

FACS tubes

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: a. Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL. b. Add the cell stimulation cocktail to the cell suspension. c. In the last 4-6 hours of a 6-24 hour stimulation period, add a protein transport inhibitor to the culture to allow for the accumulation of cytokines within the cells.

-

Surface Staining: a. Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). b. Add the fluorochrome-conjugated antibodies for cell surface markers and incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: a. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with Permeabilization Buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization Buffer.

-

Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to identify and quantify the percentage of different T cell subsets producing specific cytokines.

Logical Framework of IL-17A Antagonism

The following diagram illustrates the logical progression from the administration of an IL-17A antagonist to the clinical outcome of reduced inflammation.

Conclusion

IL-17A antagonists represent a significant advancement in the treatment of various inflammatory diseases. Their mechanism of action, centered on the blockade of the IL-17A signaling pathway, leads to a profound reduction in the production of a wide array of downstream pro-inflammatory cytokines and chemokines. This guide has provided a comprehensive overview of this process, including quantitative data on cytokine modulation and detailed experimental protocols for researchers. A thorough understanding of the impact of IL-17A antagonists on downstream cytokine production is crucial for the continued development and optimization of targeted therapies for autoimmune and inflammatory disorders. Further research focusing on the nuanced effects of different IL-17A antagonists on the cytokine network will undoubtedly pave the way for more personalized and effective treatment strategies in the future.

References

Exploring the function of IL-17A in systemic lupus erythematosus

An In-depth Technical Guide to the Function of Interleukin-17A in Systemic Lupus Erythematosus

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted and chronic autoimmune disease characterized by the breakdown of immune tolerance, leading to the production of autoantibodies against self-antigens.[1][2][3] This results in the formation and deposition of immune complexes, instigating widespread inflammation and damage to multiple organ systems, including the kidneys, skin, joints, and central nervous system.[1][4] While the pathogenesis of SLE is complex, involving genetic, environmental, and hormonal factors, the dysregulation of T cell subsets is a central feature. Among these, T helper 17 (Th17) cells and their signature cytokine, Interleukin-17A (IL-17A), have emerged as critical players in driving the inflammatory cascade and tissue injury characteristic of SLE.

This technical guide provides a comprehensive overview of the function of IL-17A in SLE, targeting researchers, scientists, and professionals in drug development. It details the molecular signaling pathways, pathogenic mechanisms, and quantitative data from human studies and animal models. Furthermore, it outlines key experimental protocols for studying IL-17A and discusses the rationale and current status of targeting this pathway for therapeutic intervention in SLE.

The IL-17A Signaling Pathway

IL-17A is the prototypical member of the IL-17 cytokine family and a potent pro-inflammatory mediator. It exerts its effects by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits, which are ubiquitously expressed on a wide variety of immune and non-immune cells, including fibroblasts, epithelial cells, and endothelial cells.

Upon ligand binding, the receptor complex recruits the adaptor protein, NF-κB activator 1 (Act1). This interaction is crucial for downstream signaling and facilitates the recruitment of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. The Act1-TRAF6 complex subsequently activates TGF-β-activated kinase 1 (TAK1), which in turn initiates cascades through the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK, JNK). Activation of these pathways leads to the transcriptional upregulation of a host of pro-inflammatory genes, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8, CCL20), and matrix metalloproteinases. This amplification of the inflammatory response is a hallmark of IL-17A activity.

Sources of IL-17A in SLE

While Th17 cells are the primary and most well-characterized source of IL-17A, other immune cell populations also contribute to its production in SLE. This diversity of cellular sources underscores the complexity of IL-17A's role in the disease.

-

T helper 17 (Th17) Cells: These CD4+ T cells are the main producers of IL-17A. Studies have consistently shown that patients with SLE have an increased frequency of circulating Th17 cells, which often correlates with disease activity. The differentiation of Th17 cells is driven by a specific cytokine milieu, including IL-6, IL-21, IL-23, and TGF-β, many of which are elevated in SLE patients.

-

Double Negative (DN) T Cells: An expanded population of T cells that are negative for both CD4 and CD8 co-receptors (CD3+CD4-CD8-) has been identified in the peripheral blood and kidneys of SLE patients. A significant fraction of these DN T cells produce IL-17A and are implicated in the pathogenesis of lupus nephritis.

-

Other Cellular Sources: IL-17A can also be produced by other T cell subsets, such as γδ T cells and CD8+ T cells, as well as cells of the innate immune system, including innate lymphoid cells (ILCs), macrophages, and neutrophils.

Pathogenic Roles of IL-17A in SLE

IL-17A contributes to the pathology of SLE through multiple mechanisms, affecting both the innate and adaptive immune systems and directly impacting target organs.

Promotion of Inflammation and Tissue Damage

IL-17A is a potent inducer of inflammation. By stimulating various resident cells (e.g., fibroblasts, endothelial cells) to produce inflammatory mediators, it orchestrates the recruitment of neutrophils and monocytes to target tissues. This influx of inflammatory cells is a key driver of tissue damage in SLE.

In lupus nephritis, the most severe manifestation of SLE, IL-17A plays a crucial role. It is found in increased amounts in the kidneys of both lupus-prone mice and SLE patients. IL-17A can directly act on renal cells, including podocytes, mesangial cells, and tubular epithelial cells, stimulating them to release chemokines and other pro-inflammatory molecules. This action promotes leukocyte infiltration, structural damage, and fibrosis, ultimately leading to a decline in renal function.

Role in Autoantibody Production and B Cell Activation

Beyond its role in cell-mediated inflammation, IL-17A contributes to the humoral autoimmunity that defines SLE. It can promote the survival and proliferation of B cells and their differentiation into antibody-producing plasma cells, acting both alone and synergistically with B-cell activating factor (BAFF). In murine models, IL-17A has been shown to drive the formation of autoreactive germinal centers and enhance the production of anti-dsDNA antibodies. This suggests that IL-17A helps sustain the production of pathogenic autoantibodies, a central element of SLE pathogenesis.

Induction of Neutrophil Extracellular Traps (NETosis)

Neutrophils from SLE patients are prone to releasing neutrophil extracellular traps (NETs), a process known as NETosis. These web-like structures of decondensed chromatin, histones, and granular proteins can act as a source of autoantigens, further stimulating the immune system. IL-17A has been shown to induce NETosis in animal models of lupus, perpetuating the cycle of inflammation and autoantigen exposure that drives the disease.

Quantitative Insights: IL-17A and Th17 Cells in SLE Patients

Numerous studies have quantified IL-17A levels and Th17 cell frequencies in SLE patients, providing strong evidence for the involvement of this pathway in the disease. While some variability exists between studies, a general consensus has emerged.

Table 1: Circulating IL-17A Levels in SLE Patients vs. Healthy Controls

| Study Cohort | SLE Patients (pg/mL) | Healthy Controls (pg/mL) | P-value | Key Finding | Reference |

| Meta-analysis (13 studies) | Significantly Higher | Lower | <0.001 | Circulating IL-17 levels are significantly elevated in SLE patients. | |

| Tunisian Patients (n=36) | 361 (median) | 110 (median) | <0.001 | Serum IL-17 levels were significantly higher in SLE patients. | |

| Egyptian Patients (n=60) | Significantly Higher | Lower | <0.001 | Significantly higher levels of IL-17 in plasma of SLE patients. | |

| Cross-sectional (n=98) | Significantly Higher | Lower | <0.0001 | Serum IL-17 levels were significantly higher in SLE patients. | |

| Cross-sectional (n=102) | 28.4 (median) | 28.4 (median) | 0.9 | No significant difference in median IL-17A levels. |

Table 2: Frequency of Circulating Th17 Cells in SLE Patients vs. Healthy Controls

| Study Cohort | Active SLE Patients (%) | Inactive SLE Patients (%) | Healthy Controls (%) | P-value | Reference |

| Egyptian Patients (n=15/group) | 1.54 ± 0.38 | 1.23 ± 0.25 | 0.88 ± 0.41 | <0.001 (Active vs HC) | |

| General Finding | Increased Frequency | - | Normal Frequency | - |

Table 3: Correlation of IL-17A / Th17 Cells with SLE Disease Activity Index (SLEDAI)

| Parameter | Correlation with SLEDAI | r-value | P-value | Key Finding | Reference |

| Serum IL-17 | Positive | 0.90 | <0.001 | Strong direct correlation between IL-17 and SLEDAI score. | |

| Serum IL-17 | Positive | 0.661 | <0.01 | Positive correlation between IL-17 levels and SLEDAI. | |

| Th17 Cell Frequency | Positive | 0.812 | <0.001 | Positive correlation between Th17 frequency and SLEDAI. | |

| Meta-analysis | Positive | 0.38 | <0.001 | Pooled analysis shows a positive correlation between IL-17 and SLE activity. | |

| Serum IL-17 | No Correlation | - | - | No correlation observed between serum IL-17 and SLEDAI-2k. |

Note: The correlation between IL-17A levels and disease activity (SLEDAI) is not universally consistent across all studies, which may reflect the heterogeneity of SLE.

IL-17A in Animal Models of SLE

Spontaneous mouse models that closely mimic human SLE, such as the MRL/lpr and (NZB x NZW)F1 strains, have been instrumental in elucidating the role of IL-17A.

-

MRL/lpr Mice: These mice develop a lupus-like disease characterized by lymphoproliferation, autoantibody production, and severe glomerulonephritis. Studies in MRL/lpr mice have shown elevated levels of IL-17A and increased numbers of IL-17A-producing T cells in the kidneys. Pharmacological inhibition or genetic ablation of IL-17A in some studies ameliorated clinical manifestations, though results have been mixed, suggesting a complex role.

-

(NZB x NZW)F1 Mice: This model is notable for female-predominant disease that strongly resembles human SLE, including fatal immune complex-mediated glomerulonephritis. Elevated IL-17 levels are also observed in this model.

-

Humanized Mouse Models: Newer models, involving the engraftment of human peripheral blood mononuclear cells (PBMCs) from SLE patients into immunodeficient mice, have further confirmed the role of IL-17A. In these models, neutralization of IL-17 or targeting its producing cells reduced kidney inflammation and IgG deposition.

Therapeutic Targeting of the IL-17A Pathway

Given the substantial evidence implicating IL-17A in the pathogenesis of SLE, blocking this pathway has become an attractive therapeutic strategy. Several monoclonal antibodies targeting IL-17A (e.g., secukinumab, ixekizumab) or its receptor (brodalumab) are approved for other inflammatory conditions like psoriasis and psoriatic arthritis.

The application of these agents to SLE is under investigation. While case reports have described the efficacy of IL-17A inhibitors in select SLE patients, particularly those with overlapping psoriasis, large-scale clinical trial data is emerging. A Phase 3 trial (SELUNE) is currently evaluating the efficacy and safety of secukinumab in patients with active lupus nephritis.

However, the heterogeneity of SLE presents a challenge; IL-17 blockade may only be effective in a subset of patients whose disease is driven by the IL-17 pathway. Therefore, identifying biomarkers to select appropriate patients will be crucial for the successful implementation of anti-IL-17A therapies.

Key Experimental Protocols

Investigating the role of IL-17A in SLE requires robust and standardized methodologies. The following are detailed protocols for two key assays.

Measurement of IL-17A Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood from SLE patients and healthy controls into serum separator tubes or EDTA tubes for plasma.

-

Process blood within 2 hours of collection. For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 15 minutes. For plasma, centrifuge at 1000 x g for 15 minutes.

-

Aliquot the serum or plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

-

Assay Procedure (using a commercial Human IL-17A ELISA kit):

-

Prepare all reagents, standards, and samples as instructed by the manufacturer.

-

Add 100 µL of assay diluent to each well of a 96-well microplate pre-coated with a monoclonal antibody specific for human IL-17A.

-

Add 100 µL of standard, control, or sample to the appropriate wells and incubate for 2 hours at room temperature.

-

Aspirate each well and wash 4 times with wash buffer.

-

Add 200 µL of a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for human IL-17A to each well. Incubate for 2 hours at room temperature.

-

Repeat the aspiration and wash step.

-

Add 200 µL of substrate solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

-

-

Data Acquisition and Analysis:

-

Read the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm.

-

Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

-

Use the standard curve to determine the concentration of IL-17A in the unknown samples. Concentrations are typically expressed in pg/mL.

-

Quantification of Th17 Cells by Flow Cytometry

Flow cytometry is used to identify and quantify specific cell populations from a heterogeneous mixture based on their physical and fluorescent characteristics.

Methodology:

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation:

-

Collect heparinized whole blood.

-

Isolate PBMCs using Ficoll-Hypaque density-gradient centrifugation.

-

-

In Vitro Stimulation:

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Stimulate the cells for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the stimulation period. This prevents the secretion of cytokines, causing them to accumulate intracellularly for detection.

-

-

Surface Staining:

-

Wash the stimulated cells and stain with fluorochrome-conjugated monoclonal antibodies against surface markers, typically Anti-CD3 and Anti-CD4, for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve cell morphology.

-

Permeabilize the cell membrane using a permeabilization buffer (containing a mild detergent like saponin). This step is essential to allow the intracellular cytokine antibody to enter the cell.

-

-

Intracellular Staining:

-

Stain the fixed and permeabilized cells with a fluorochrome-conjugated Anti-IL-17A antibody for 30 minutes at 4°C in the dark. Isotype controls should be used to ensure staining specificity.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software. The gating strategy involves first identifying lymphocytes by their forward and side scatter properties, then gating on CD3+ T cells, followed by CD4+ helper T cells. Finally, the percentage of IL-17A-producing cells within the CD4+ gate is determined. This population represents the Th17 cells.

-

Conclusion and Future Prospects

Interleukin-17A has been firmly established as a key cytokine in the immunopathology of SLE. It is overproduced by various cell types, most notably Th17 and DN T cells, and contributes significantly to both the inflammatory and autoimmune facets of the disease, with a particularly damaging role in lupus nephritis. While quantitative studies largely support the association of IL-17A with active disease, the heterogeneity of SLE means its role may be more prominent in certain patient subsets.

The therapeutic blockade of IL-17A holds promise as a targeted treatment for SLE, but its success will likely depend on a personalized medicine approach. Future research should focus on:

-

Biomarker Discovery: Identifying reliable biomarkers to pinpoint patients with an "IL-17-dominant" disease profile who are most likely to respond to anti-IL-17A therapy.

-

Combination Therapies: Exploring the synergistic potential of combining IL-17A inhibitors with other targeted therapies, such as those targeting B cells or interferons, to address the multifaceted nature of SLE.

-

Long-term Safety and Efficacy: Establishing the long-term safety and efficacy of IL-17A blockade in the SLE population through well-designed clinical trials.

A deeper understanding of the IL-17A axis will continue to provide novel insights into SLE pathogenesis and pave the way for more effective and tailored therapeutic interventions for this complex autoimmune disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of IL-17A Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Interleukin-17A (IL-17A) antagonists. The protocols detailed herein are designed to assess the binding, functional, and signaling pathway-specific inhibitory activities of test compounds, facilitating the identification and characterization of potential therapeutic agents targeting IL-17A-mediated inflammation.

Introduction

Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Consequently, the IL-17A signaling pathway has emerged as a significant target for therapeutic intervention. The development of potent and selective IL-17A antagonists necessitates robust and reproducible in vitro assays to screen and characterize candidate molecules. This document outlines three critical in vitro assays for evaluating the efficacy of IL-17A antagonists: an IL-17A/IL-17RA Binding Assay, an IL-17A-Induced Cytokine Production Assay, and an NF-κB Activation Reporter Assay.

IL-17A Signaling Pathway

IL-17A, a homodimeric cytokine primarily produced by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][2] This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1.[1][3] Act1, in turn, recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these pathways culminates in the transcription and expression of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Experimental Protocols

The following section provides detailed methodologies for three key in vitro assays to determine the efficacy of IL-17A antagonists.

IL-17A/IL-17RA Competitive Binding Assay

This assay is designed to identify antagonists that directly interfere with the binding of IL-17A to its receptor, IL-17RA. The principle is a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human IL-17RA

-

Biotinylated recombinant human IL-17A

-

Test compounds (IL-17A antagonists)

-

96-well microplates

-

Coating buffer (e.g., PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Plate Coating: Coat 96-well microplates with 1-5 µg/mL of recombinant human IL-17RA in coating buffer and incubate overnight at 4°C.

-

Washing: Wash the plates three times with wash buffer.

-

Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Competitive Binding:

-

Prepare serial dilutions of the test antagonist.

-

Mix a constant concentration of biotinylated IL-17A with the serial dilutions of the test antagonist.

-

Add this mixture to the coated wells and incubate for 1-2 hours at room temperature.

-

-

Washing: Repeat the washing step.

-

Detection: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plates thoroughly.

-

Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stop Reaction: Add stop solution to each well.

-

Data Analysis: Measure the optical density at 450 nm using a microplate reader. A decrease in signal indicates successful competition of the test antagonist with biotinylated IL-17A for binding to IL-17RA. Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the potency of the antagonist.

IL-17A-Induced Cytokine Production Assay

This functional assay measures the ability of an antagonist to inhibit the downstream signaling of IL-17A, specifically the production of pro-inflammatory cytokines like IL-6 or IL-8 in a relevant cell line.

Materials:

-

IL-17A responsive cell line (e.g., human dermal fibroblasts, HeLa cells, or human rheumatoid arthritis synovial fibroblasts (RASF))

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

Test compounds (IL-17A antagonists)

-

96-well cell culture plates

-

ELISA or HTRF kit for the target cytokine (e.g., human IL-6 or IL-8)

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Antagonist Pre-incubation: The next day, replace the medium with fresh medium containing various concentrations of the IL-17A antagonist. Incubate for 1 hour.

-

Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL. For unstimulated controls, add medium alone.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of the target cytokine (e.g., IL-6 or IL-8) in the supernatants using a commercially available ELISA or HTRF kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each antagonist concentration and determine the IC₅₀ value.

NF-κB Activation Reporter Assay

This assay provides a direct readout of the inhibition of the IL-17A signaling pathway by measuring the activation of the NF-κB transcription factor.

Materials:

-

HEK293 cell line stably transfected with an NF-κB response element driving a reporter gene (e.g., luciferase).

-

Cell culture medium

-

Recombinant human IL-17A

-

Test compounds (IL-17A antagonists)

-

96-well cell culture plates (white, clear-bottom for luminescence)

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C.

-

IL-17A Stimulation: Add IL-17A to the wells at a pre-determined optimal concentration.

-

Incubation: Incubate the plate for 6-24 hours at 37°C.

-

Reporter Gene Assay: Add the appropriate luciferase assay reagent to each well according to the manufacturer's protocol.

-

Signal Quantification: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in the reporter signal in the presence of a test compound indicates inhibition of the NF-κB pathway downstream of IL-17A. Calculate the IC₅₀ value for each antagonist.

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of an IL-17A antagonist using the described in vitro assays.

Data Presentation

The quantitative data for known IL-17A antagonists from various in vitro assays are summarized below. This data can serve as a reference for validating the described assays.

Table 1: IC₅₀ Values of Known IL-17A Antagonists in Different In Vitro Assays

| Antagonist | Assay Type | Cell Line/System | Target Readout | IC₅₀ |

| Secukinumab | IL-17A-Induced IL-6 Production | Human Dermal Fibroblasts | IL-6 Levels | ~0.1-1 nM |

| Ixekizumab | IL-17A/IL-17RA Binding | Recombinant Proteins | Binding Inhibition | ~10-50 pM |

| Brodalumab | IL-17A-Induced IL-8 Production | HeLa Cells | IL-8 Levels | ~0.5-5 nM |

| Bimekizumab | IL-17A/IL-17RA Binding | Recombinant Proteins | Binding Inhibition | ~3-10 pM |

| Netakimab | IL-17A-Induced IL-6 Production | Human Synovial Fibroblasts | IL-6 Levels | ~0.2-2 nM |

Note: The IC₅₀ values presented are approximate and can vary depending on the specific experimental conditions.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the discovery, characterization, and optimization of novel IL-17A antagonists. By employing a combination of binding, functional, and signaling pathway-specific assays, researchers can effectively screen compound libraries, elucidate mechanisms of action, and rank the potency of potential therapeutic candidates. The provided protocols and reference data will aid in the successful development of the next generation of therapies targeting IL-17A-mediated diseases.

References

Application Note: A Cell-Based Reporter Assay for High-Throughput Screening of Interleukin-17A Antagonists

For Research Use Only.

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17A mediates its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][4] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent expression of inflammatory mediators. Consequently, the IL-17A signaling pathway has emerged as a key target for the development of novel therapeutics. This application note describes a robust and sensitive cell-based reporter assay for the screening and characterization of IL-17A antagonists.

The assay utilizes an engineered human embryonic kidney (HEK293) cell line stably expressing a reporter gene, such as firefly luciferase, under the control of an NF-κB response element. Upon stimulation with IL-17A, the activation of the NF-κB pathway drives the expression of the reporter gene, resulting in a quantifiable signal. Putative antagonists will inhibit this signaling cascade, leading to a dose-dependent reduction in the reporter signal. This provides a direct measure of the antagonist's potency.

Principle of the Assay

The cell-based reporter assay is founded on the molecular mechanisms of IL-17A signal transduction. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates the recruitment of the adaptor protein Act1. Act1, in turn, engages TRAF6, leading to the activation of the NF-κB signaling pathway. Activated NF-κB translocates to the nucleus and binds to specific DNA response elements, initiating the transcription of target genes, including the integrated luciferase reporter gene. The resulting luminescence is directly proportional to the level of IL-17A-induced NF-κB activation. The inhibitory effect of a test compound on this pathway can be quantified by measuring the reduction in luminescence.

Below is a diagram illustrating the IL-17A signaling pathway and the point of intervention for antagonists.

Caption: IL-17A Signaling and Antagonist Inhibition.

Materials and Reagents

-